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Compound of Interest

1-(5-Bromo-2-hydroxy-3-
Compound Name:
nitrophenyl)ethanone

Cat. No.: B116460

Abstract: This guide provides a comprehensive technical overview of 1-(5-Bromo-2-hydroxy-
3-nitrophenyl)ethanone, a key chemical intermediate for researchers, scientists, and
professionals in drug development. We will explore its core properties, outline a robust
synthetic strategy, analyze its chemical reactivity, and discuss its strategic applications in
medicinal chemistry. This document serves as a practical resource, integrating established
chemical principles with actionable protocols and safety guidelines to empower innovation in
the laboratory.

Core Compound Identification and Properties

1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone, also known as 5'-Bromo-2'-hydroxy-3'-
nitroacetophenone, is a multi-functionalized aromatic ketone.[1][2] Its strategic arrangement of
bromo, hydroxyl, nitro, and acetyl groups on a phenyl ring makes it a highly valuable and
versatile building block in organic synthesis.

Table 1: Physicochemical Properties
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Identifier Value Source(s)

CAS Number 70978-54-0 [11[2]

Molecular Formula CsHeBrNOa4 [2]

Molecular Weight 260.04 g/mol [2]
1-(5-bromo-2-hydroxy-3-

IUPAC Name _ [1]
nitrophenyl)ethanone

Pale yellow to yellow
Appearance . [1]
solid/crystals

Melting Point 127-137 °C [1]

Purity >96-98% (typical) [11[2]
CC(=0)C1=CC(Br)=CC(=C10)

SMILES [1]

=0

| INChl Key | CLNIBJASCGZXHH-UHFFFAOYSA-N |[1] |

Caption: Chemical Structure of 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone

Synthesis and Mechanistic Considerations

A practical and scalable synthesis for this compound involves a multi-step, one-pot approach
starting from readily available p-bromophenol. This method is advantageous as it minimizes
solvent waste and simplifies purification procedures, making it suitable for industrial
applications.

Proposed Synthetic Pathway:

o Acetylation of p-Bromophenol: The synthesis begins with the esterification of p-bromophenol
using an acetylating agent (e.g., acetic anhydride or acetyl chloride) in the presence of a
base to form p-bromophenyl acetate.

» Fries Rearrangement: The resulting ester undergoes a Lewis acid-catalyzed Fries
rearrangement. This intramolecular acylation reaction shifts the acetyl group from the
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phenolic oxygen to the ortho position on the aromatic ring, yielding 5-bromo-2-
hydroxyacetophenone.

 Nitration: The final step is the regioselective nitration of the activated aromatic ring. The
hydroxyl and acetyl groups direct the electrophilic substitution, placing the nitro group at the
3-position to yield the final product, 1-(5-bromo-2-hydroxy-3-nitrophenyl)ethanone.

Caption: Synthetic workflow for 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone.
Protocol: Laboratory-Scale Synthesis

Self-Validation: This protocol is designed for self-validation. Successful synthesis will be
confirmed by the characteristic melting point and spectroscopic data of the final product.

o Acetylation: In a well-ventilated fume hood, dissolve p-bromophenol in a suitable solvent like
tetrachloroethylene. Add a base (e.g., pyridine or triethylamine). Slowly add the acetylating
reagent dropwise while maintaining the temperature.

o Rearrangement: After the initial reaction is complete, introduce a Lewis acid (e.g., aluminum
chloride) to the solution to initiate the Fries rearrangement.

 Nitration: Carefully add a nitrating agent to the reaction mixture containing the rearranged
intermediate.

o Work-up and Purification: Upon completion, quench the reaction and purify the final product
to obtain 1-(5-bromo-2-hydroxy-3-nitrophenyl)ethanone.

Chemical Reactivity and Strategic Utility

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its
functional groups. The interplay between these groups allows for a wide range of selective
chemical transformations.

o Nitro Group: This powerful electron-withdrawing group is a key functional handle. It can be
readily reduced to an amine, providing a nucleophilic site for further derivatization. This
transformation is fundamental for building many pharmaceutical scaffolds.[3][4]
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e Bromo Group: The bromine atom is an excellent leaving group for various cross-coupling
reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This enables the introduction of diverse
carbon-carbon and carbon-heteroatom bonds, crucial for creating molecular complexity.

e Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can be removed to form a
phenoxide, a potent nucleophile. The hydroxyl group itself can be alkylated or acylated.
Phenols are a recurring and important motif in pharmaceuticals.[5][6]

o Acetyl Group: The carbonyl of the acetyl group is electrophilic and can undergo nucleophilic
attack. The adjacent methyl protons are weakly acidic, allowing for enolate formation and
subsequent reactions, such as aldol condensations. The electron-withdrawing nitro group
enhances the electrophilicity of the carbonyl carbon, making it more reactive.[7][8]

Nitro Group Bromo Group Hydroxyl Group Acetyl Group
(Reduction to Amine) (Cross-Coupling) (Alkylation, Acylation) (Nucleophilic Addition, Enolate Chemistry)

Click to download full resolution via product page
Caption: Key reactive sites on 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone.

Applications in Drug Discovery and Development

Substituted phenols and nitroaromatic compounds are prevalent in medicinal chemistry,
exhibiting a wide range of biological activities.[9][10][11] This intermediate serves as an ideal
starting point for generating libraries of novel compounds for high-throughput screening.

Hypothetical Drug Discovery Workflow:

A common strategy would involve leveraging the bromo and nitro functionalities to rapidly build
a diverse library of molecules.
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Scaffold Preparation (Reduction): The nitro group of the starting material is reduced to an
amine. This is a critical step, as the resulting aminophenol is a common pharmacophore.

Library Generation (Parallel Synthesis): The bromo-aminophenol intermediate is then
subjected to a series of parallel cross-coupling reactions. By using a diverse set of boronic
acids (in a Suzuki coupling), a large library of unique compounds can be synthesized
efficiently.

Biological Screening: The synthesized library is then screened against a specific biological
target (e.g., an enzyme or receptor) to identify "hit" compounds with desired activity.

Lead Optimization: "Hit" compounds are further modified to improve their potency, selectivity,
and pharmacokinetic properties, leading to the identification of a lead candidate for further
development.
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Caption: A drug discovery workflow utilizing the title compound.
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Safety and Handling

As a laboratory chemical, 1-(5-bromo-2-hydroxy-3-nitrophenyl)ethanone requires careful

handling to minimize risk.

Table 2: GHS Hazard Information

Hazard Class Statement
Skin Irritation H315: Causes skin irritation.
Eye Irritation H319: Causes serious eye irritation.

| Respiratory Irritation | H335: May cause respiratory irritation. |
Source:[12]
Handling and Storage Protocol:

o Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety
goggles, chemical-resistant gloves, and a lab coat.[12][13]

¢ Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical
fume hood, to avoid inhalation of dust.[12][14]

o Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place, away
from incompatible materials such as strong oxidizing agents.[13][15]

o Disposal: Dispose of waste materials in accordance with local, regional, and national

regulations.[12]

Conclusion

1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone is a strategically designed chemical
intermediate with significant potential in synthetic chemistry. Its multiple, orthogonally reactive
functional groups provide a versatile platform for constructing complex molecules, particularly
within the context of pharmaceutical research and development. This guide has outlined its
fundamental properties, a viable synthetic route, key reactive characteristics, and a clear
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pathway for its application in drug discovery. Proper adherence to the provided safety protocols
will ensure its effective and safe utilization in the laboratory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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